molecular formula C16H14FNO4S B7413201 2-Fluoro-4-(2-phenylprop-2-enylsulfamoyl)benzoic acid

2-Fluoro-4-(2-phenylprop-2-enylsulfamoyl)benzoic acid

Cat. No.: B7413201
M. Wt: 335.4 g/mol
InChI Key: HTWSHZCFIKTOAX-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-phenylprop-2-enylsulfamoyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro group and a sulfamoyl group attached to a phenylprop-2-enyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2-phenylprop-2-enylsulfamoyl)benzoic acid typically involves multi-step organic reactionsThe phenylprop-2-enyl moiety can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-phenylprop-2-enylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The phenylprop-2-enyl moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylprop-2-enyl moiety can yield benzoic acid derivatives, while reduction of the sulfamoyl group can produce corresponding amines .

Scientific Research Applications

2-Fluoro-4-(2-phenylprop-2-enylsulfamoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-phenylprop-2-enylsulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfamoyl group can modulate its solubility and bioavailability. The phenylprop-2-enyl moiety may contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethoxy)benzoic acid
  • 2-Fluoro-4-methoxycarbonylphenylboronic acid
  • 2-(2-Fluoro-4-biphenylyl)propionic acid

Uniqueness

2-Fluoro-4-(2-phenylprop-2-enylsulfamoyl)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its reactivity and binding affinity, while the sulfamoyl group provides additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-fluoro-4-(2-phenylprop-2-enylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4S/c1-11(12-5-3-2-4-6-12)10-18-23(21,22)13-7-8-14(16(19)20)15(17)9-13/h2-9,18H,1,10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWSHZCFIKTOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CNS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)F)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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